7-Nitroindole-3-carboxyaldehyde

Catalog No.
S716416
CAS No.
10553-14-7
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitroindole-3-carboxyaldehyde

CAS Number

10553-14-7

Product Name

7-Nitroindole-3-carboxyaldehyde

IUPAC Name

7-nitro-1H-indole-3-carbaldehyde

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H

InChI Key

ADGKBVRTGVODMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O

7-Nitroindole-3-carboxaldehyde (CAS: 10553-14-7) is a highly versatile bifunctional building block characterized by a reactive C3-formyl group and an electron-withdrawing C7-nitro group. In industrial and pharmaceutical synthesis, it serves as a critical precursor for Knoevenagel condensations, reductive aminations, and the generation of 7-aminoindole derivatives. Its precise substitution pattern (yielding a 1.05 nm × 0.92 nm molecular footprint) significantly alters its electronic distribution and steric profile compared to unsubstituted or 5-substituted indoles. This makes it a specialized, procurement-relevant reagent for accessing complex nitrogen-containing heterocycles, kinase inhibitors, and advanced fluorescent probes where orthogonal reactivity is required .

Substituting 7-nitroindole-3-carboxaldehyde with unsubstituted indole-3-carboxaldehyde or the 5-nitro isomer fundamentally alters downstream synthetic pathways and processability. The 7-nitro group exerts unique steric hindrance and electronic deactivation on the indole core, which dictates chemoselectivity in size-restricted catalytic environments (such as Metal-Organic Frameworks) and prevents unwanted premature reduction during cascade reactions [1]. Furthermore, attempting to synthesize this compound in-house from 7-nitroindole is notoriously difficult; the 7-nitro core is highly sensitive to standard Lewis acids (e.g., Et2AlCl) during C3-functionalization, often yielding complex mixtures instead of clean products[2]. Procuring the pre-formylated compound is therefore essential for reproducible, high-yield library generation and avoiding costly optimization bottlenecks.

Steric-Driven Chemoselectivity in Size-Restricted Cascade Catalysis

In one-pot cascade reactions (Knoevenagel condensation followed by hydrogenation) catalyzed by Pd@IRMOF-3 core-shell nanocatalysts, the molecular dimensions of the aldehyde dictate reaction progression. While smaller analogs undergo complete reduction, the 1.05 nm × 0.92 nm footprint of 7-nitroindole-3-carboxaldehyde prevents the nitro group from accessing the active Pd core inside the MOF pores, halting the reaction cleanly after condensation [1].

Evidence DimensionHydrogenation conversion of the -NO2 group post-condensation
Target Compound Data0% conversion (reaction cleanly halts at Knoevenagel product)
Comparator Or Baseline4-Nitrocinnamaldehyde: 52% conversion (96% selectivity for amine)
Quantified DifferenceAbsolute prevention of premature nitro reduction
ConditionsPd@IRMOF-3 nanocatalysts in DMF at room temperature

Allows buyers to perform selective one-pot condensations without the risk of unwanted nitro-group reduction, ensuring high yields of the targeted intermediate.

Bypassing Lewis Acid-Sensitive C3-Functionalization Bottlenecks

In-house C3-functionalization of nitroindoles is highly dependent on the substitution position. When subjected to standard Et2AlCl-mediated acylation, 5-nitro and N-alkylated indoles produce high yields, whereas the 7-nitroindole core fails, producing a complex mixture. Procuring the pre-formylated 7-nitroindole-3-carboxaldehyde circumvents this severe Lewis acid sensitivity [1].

Evidence DimensionProduct yield during Et2AlCl-mediated C3-functionalization
Target Compound Data7-Nitroindole core: Fails (yields a complex mixture)
Comparator Or Baseline5-Nitroindole / N-alkylated indoles: High to quantitative yields
Quantified DifferenceComplete reaction failure vs. high yield under standard conditions
ConditionsReaction with acyl chlorides in the presence of Et2AlCl Lewis acid

Procuring the pre-formylated target eliminates the need for costly and time-consuming optimization of highly sensitive C3-functionalization steps.

Orthogonal Reactivity for 7-Aminoindole Library Generation

The strategic placement of the nitro group at the C7 position provides an orthogonal reactive handle that is preserved during C3-aldehyde condensations. Unlike unsubstituted indole-3-carboxaldehyde, 7-nitroindole-3-carboxaldehyde allows for subsequent late-stage reduction to 7-aminoindoles, a critical pharmacophore in neuropharmacology and kinase inhibitor development .

Evidence DimensionAvailability of late-stage reducible functional group
Target Compound DataPossesses C7-NO2 group for orthogonal reduction to -NH2
Comparator Or BaselineIndole-3-carboxaldehyde: Lacks orthogonal C7 handle
Quantified DifferenceEnables access to 7-substituted chemical space vs. restricted to C3/N1 modifications
ConditionsPost-Knoevenagel condensation downstream functionalization

Essential for medicinal chemistry procurement when the synthetic goal is to build libraries of 7-aminoindole derivatives, which cannot be accessed via standard unsubstituted analogs.

Synthesis of 7-Aminoindole-Based Kinase Inhibitors

Due to the orthogonal reactivity of the C7-nitro group, this compound is the ideal starting material for developing kinase inhibitors and neuropharmacological agents that require a 7-aminoindole core. The C3-aldehyde can be utilized for scaffold assembly, followed by late-stage reduction of the nitro group.

Development of Size-Selective Catalytic Methodologies

Because its specific molecular footprint (1.05 nm × 0.92 nm) prevents pore entry in certain MOF-based catalysts, it serves as an excellent benchmark substrate for testing size-exclusion and chemoselectivity in novel core-shell nanocatalysts, ensuring reactions halt precisely at the condensation stage[1].

Design of Advanced Fluorescent Probes

The strong electron-withdrawing nature of the 7-nitro group, coupled with the extended conjugation achievable via Knoevenagel condensation at the C3 position, makes this compound a preferred building block for synthesizing custom fluorescent dyes and biological imaging probes .

XLogP3

1.3

Wikipedia

7-Nitroindole-3-carboxyaldehyde

Dates

Last modified: 08-15-2023

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